![molecular formula C₁₉H₂₂Cl₃NO₄ B1146934 N-(2,2,2-Trichloroéthoxy)carbonyl] Nortilidine CAS No. 1246820-84-7](/img/structure/B1146934.png)
N-(2,2,2-Trichloroéthoxy)carbonyl] Nortilidine
Vue d'ensemble
Description
N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine: is a chemical compound that serves as an intermediate in the production of Nortilidine. It is characterized by the presence of a trichloroethoxycarbonyl group attached to the Nortilidine structure. This compound is primarily used in research settings and has applications in various fields such as chemistry, biology, and medicine.
Applications De Recherche Scientifique
N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various chemical compounds.
Biology: Employed in biochemical studies to understand molecular interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Analyse Biochimique
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2,2,2-Trichloroethoxy)carbonyl Nortilidine can change over time The compound’s stability and degradation are important factors to consider
Dosage Effects in Animal Models
The effects of N-(2,2,2-Trichloroethoxy)carbonyl Nortilidine vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity
Transport and Distribution
The transport and distribution of N-(2,2,2-Trichloroethoxy)carbonyl Nortilidine within cells and tissues are essential for its activity. The compound may interact with transporters and binding proteins, affecting its localization and accumulation . These interactions can influence the compound’s efficacy and toxicity, making it important to study its transport and distribution in detail.
Subcellular Localization
N-(2,2,2-Trichloroethoxy)carbonyl Nortilidine’s subcellular localization plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential effects on cellular processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine typically involves the reaction of Nortilidine with trichloroethoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Nortilidine+Trichloroethoxycarbonyl chloride→N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine
Industrial Production Methods: While specific industrial production methods for N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine are not well-documented, the compound is typically produced in small quantities for research purposes. The synthesis is carried out in specialized laboratories equipped with the necessary safety and handling protocols.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trichloroethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the process.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Mécanisme D'action
The mechanism of action of N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine involves its interaction with specific molecular targets. The trichloroethoxycarbonyl group plays a crucial role in modulating the compound’s activity. The pathways involved include binding to enzymes or receptors, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine-d3: A deuterated analogue used in isotopic labeling studies.
N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine-ethyl ester: Another derivative with similar properties.
Uniqueness: N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine is unique due to its specific trichloroethoxycarbonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and potential therapeutic applications.
Propriétés
IUPAC Name |
ethyl (1R,2R)-2-[methyl(2,2,2-trichloroethoxycarbonyl)amino]-1-phenylcyclohex-3-ene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl3NO4/c1-3-26-16(24)18(14-9-5-4-6-10-14)12-8-7-11-15(18)23(2)17(25)27-13-19(20,21)22/h4-7,9-11,15H,3,8,12-13H2,1-2H3/t15-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPHGBHOTGMYPHH-CRAIPNDOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC=CC1N(C)C(=O)OCC(Cl)(Cl)Cl)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@]1(CCC=C[C@H]1N(C)C(=O)OCC(Cl)(Cl)Cl)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858513 | |
| Record name | Ethyl (1R,6R)-6-{methyl[(2,2,2-trichloroethoxy)carbonyl]amino}-3,6-dihydro[1,1'-biphenyl]-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246820-84-7 | |
| Record name | Ethyl (1R,6R)-6-{methyl[(2,2,2-trichloroethoxy)carbonyl]amino}-3,6-dihydro[1,1'-biphenyl]-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


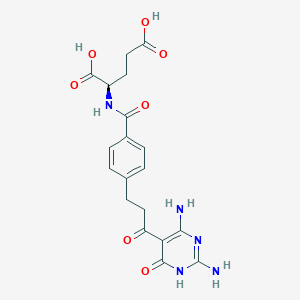
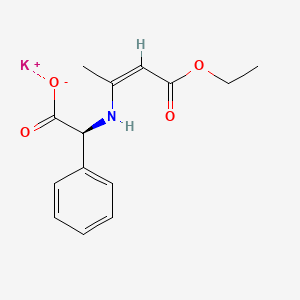
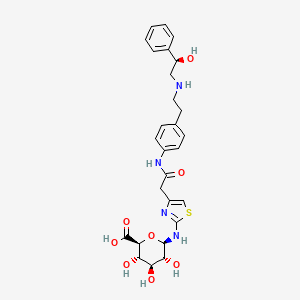
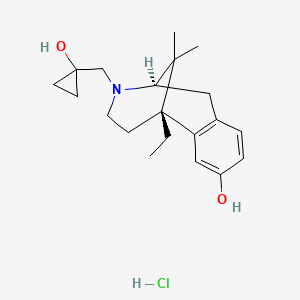
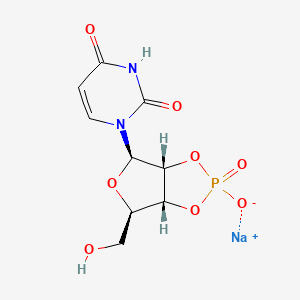


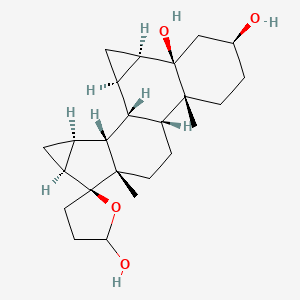

![[(2S,3R)-3-(2-amino-6-iodopurin-7-yl)-2-(benzoyloxymethyl)cyclobutyl]methyl benzoate](/img/structure/B1146867.png)


